3'-Methylacetanilide: A Technical Guide to its Chemical Properties and Structure
3'-Methylacetanilide: A Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental analysis of 3'-Methylacetanilide. The information is curated to support research and development activities in the chemical and pharmaceutical sciences. All quantitative data is presented in clear, tabular formats, and detailed experimental protocols are provided for key analytical and synthetic procedures.
Chemical Identity and Structure
3'-Methylacetanilide, also known as N-(3-methylphenyl)acetamide or m-acetotoluidide, is an aromatic organic compound.[1][2][3] Its structure consists of an acetamido group (-NHCOCH₃) attached to a toluene ring at the meta-position.
| Identifier | Value |
| IUPAC Name | N-(3-methylphenyl)acetamide |
| Synonyms | 3-Acetamidotoluene, m-Acetotoluidide, N-Acetyl-m-toluidine |
| CAS Number | 537-92-8 |
| Molecular Formula | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol |
| SMILES | CC1=CC=C(NC(=O)C)C=C1 |
| InChI Key | ALMHSXDYCFOZQD-UHFFFAOYSA-N |
Physicochemical Properties
3'-Methylacetanilide is a white to light gray crystalline solid at room temperature.[1][2] It is stable under normal conditions but is incompatible with strong oxidizing agents.[1][2]
| Property | Value | Reference |
| Melting Point | 65-67 °C | [1][4] |
| Boiling Point | 303 °C | [1][4] |
| Density | 1.141 g/cm³ (estimate) | [1][4] |
| Solubility | Freely soluble in alcohol. Insoluble in water. | [1][2] |
| Vapor Pressure | 16 mmHg (at 163 °C) | [1][4] |
| pKa | 15.12 ± 0.70 (Predicted) | [1][2] |
Spectroscopic Data
| Technique | Key Data |
| ¹H NMR | Spectra available for reference. |
| ¹³C NMR | Spectra available for reference. |
| IR Spectroscopy | Spectra available for reference. |
| Mass Spectrometry | Spectra available for reference. |
| UV Spectroscopy | λmax: 245 nm (in Ethanol) |
Experimental Protocols
A general experimental workflow for the synthesis, purification, and characterization of 3'-Methylacetanilide is presented below.
Caption: Experimental workflow for the synthesis, purification, and characterization of 3'-Methylacetanilide.
Synthesis: Acetylation of m-Toluidine
This protocol describes the synthesis of 3'-Methylacetanilide from m-toluidine and acetic anhydride.
Materials:
-
m-Toluidine
-
Acetic anhydride
-
Concentrated Hydrochloric Acid
-
Sodium acetate
-
Deionized water
-
Ethanol
-
Ice bath
-
Standard laboratory glassware (beakers, Erlenmeyer flask, Büchner funnel)
-
Stirring apparatus
Procedure:
-
In a fume hood, dissolve a measured amount of m-toluidine in a suitable volume of water and a stoichiometric amount of concentrated hydrochloric acid to form the hydrochloride salt.
-
To this solution, add a slight excess of acetic anhydride while stirring.
-
Immediately after the addition of acetic anhydride, add a prepared solution of sodium acetate in water to the reaction mixture.
-
Continue stirring for 15-20 minutes. A white precipitate of 3'-Methylacetanilide should form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude product by vacuum filtration and wash with cold deionized water.
Purification: Recrystallization
The crude 3'-Methylacetanilide can be purified by recrystallization.
Materials:
-
Crude 3'-Methylacetanilide
-
Ethanol
-
Deionized water
-
Hot plate
-
Erlenmeyer flasks
-
Büchner funnel and filter flask
Procedure:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution should be heated briefly and then hot-filtered to remove the charcoal.
-
To the hot solution, add hot water dropwise until the solution becomes slightly cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of a cold ethanol-water mixture.
-
Dry the crystals, for example, in a desiccator.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve a small amount of the purified 3'-Methylacetanilide in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Standard pulse programs are typically sufficient.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount of the dried, purified product with anhydrous potassium bromide (KBr) in an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
Obtain the IR spectrum using an FTIR spectrometer.
Mass Spectrometry (MS)
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
Data Acquisition:
-
Analyze the sample using a mass spectrometer, for example, with an electrospray ionization (ESI) source.
Safety Information
3'-Methylacetanilide is harmful if swallowed and may cause skin, eye, and respiratory irritation.[5][6] It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.[7] When heated to decomposition, it may emit toxic fumes of nitrogen oxides.[1]
Applications in Research and Development
3'-Methylacetanilide and its derivatives are of interest in medicinal chemistry and drug development. As an acetanilide derivative, it shares a structural motif with various pharmaceutical compounds. Its chemical handles—the aromatic ring, the methyl group, and the acetamido group—allow for a range of chemical modifications to explore structure-activity relationships (SAR) in drug discovery programs. For instance, acetanilide derivatives have been investigated for their analgesic and other biological activities.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. 3'-Methylacetanilide(537-92-8) 1H NMR spectrum [chemicalbook.com]
- 4. Mechanistic understanding of molecular initiating events (MIEs) using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 3'-Methylacetanilide | 537-92-8 [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
